molecular formula C17H15NO3 B14286186 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime CAS No. 115663-23-5

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime

Cat. No.: B14286186
CAS No.: 115663-23-5
M. Wt: 281.30 g/mol
InChI Key: MOJQMJZJNHMCGY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the benzopyran core.

    Oxime Formation: The oxime group is introduced by reacting the ketone group of the benzopyran with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran core.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

115663-23-5

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C17H15NO3/c1-11-3-8-16-14(9-11)15(18-19)10-17(21-16)12-4-6-13(20-2)7-5-12/h3-10,19H,1-2H3

InChI Key

MOJQMJZJNHMCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=NO)C3=CC=C(C=C3)OC

Origin of Product

United States

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